molecular formula C11H12BrFO3 B1401559 Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate CAS No. 872593-29-8

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate

Cat. No.: B1401559
CAS No.: 872593-29-8
M. Wt: 291.11 g/mol
InChI Key: VFCKKUMZDVTPOR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is a chemical compound that is related to 2-Bromoethyl ether and ethyl 2-(2-bromoethoxy)acetate . It is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers .


Molecular Structure Analysis

The molecular structure of related compounds such as 4-(2-bromoethoxy)-2-hydroxybenzaldehyde has been determined by X-ray single crystal diffraction . The structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde can be used to synthesize nonlinear optical materials .

Scientific Research Applications

  • Chiral Liquid Crystal Materials

    • Research by Yu, Chang, and Wu (2007) explored the synthesis of chiral materials derived from similar fluoro-substituted benzoates. These materials demonstrated polymorphism, detected by polarizing microscopy and differential scanning calorimetry, and showed properties like ferroelectric and antiferroelectric phases. The study highlighted the impact of fluoro substituents on the physical properties of these materials (Yu, Chang, & Wu, 2007).
  • Synthesis of Heterocycles with Antiviral Activities

    • Dawood et al. (2011) described the synthesis of new heterocycles, starting from a process involving ethyl 4-(2-bromoethoxy)-3-fluorobenzoate. This synthesis led to compounds screened for antiviral activity, specifically against Herpes simplex type-1 (HSV-1) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
  • Antimycobacterial Activity

    • A study by Koçyiğit-Kaymakçıoğlu et al. (2009) focused on synthesizing substituted methylene/ethylene 4-fluorophenylhydrazide derivatives, with a process involving compounds structurally related to this compound. These derivatives were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu, Elçin Oruç-Emre, Unsalan, & Rollas, 2009).
  • Synthesis of Quinoline Derivatives

    • Aleksanyan and Hambardzumyan (2013) investigated the reactions of chloro-methylquinolines with benzoic acids and ethyl 4-aminobenzoate to obtain new quinoline derivatives. These derivatives are known for their use in biochemistry and medicine, particularly as fluorophores in studying biological systems (Aleksanyan & Hambardzumyan, 2013).
  • Synthesis of Floxacin Intermediates in Continuous-Flow Processes

    • Guo, Yu, and Su (2020) developed a method for synthesizing ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate in continuous flow processes, a compound related to the structure of this compound. This study highlights the significance of efficient C–C bond formation methods in pharmaceutical manufacturing (Guo, Yu, & Su, 2020).

Properties

IUPAC Name

ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-2-15-11(14)8-3-4-10(9(13)7-8)16-6-5-12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCKKUMZDVTPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10832839
Record name Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10832839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872593-29-8
Record name Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10832839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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